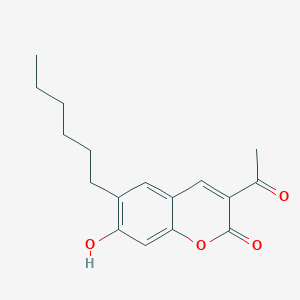
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications Coumarins are naturally occurring lactones found in many plants and are known for their pleasant aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
Oxidation: Formation of 3-acetyl-6-hexyl-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(1-hydroxyethyl)-6-hexyl-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of 3-acetyl-6-hexyl-7-alkoxy-2H-chromen-2-one or 3-acetyl-6-hexyl-7-acetoxy-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Fluorescent Probing: The compound exhibits pH-dependent fluorescence, making it useful for monitoring pH changes in biological systems.
Antimicrobial Activity: The compound’s lipophilic nature allows it to penetrate microbial cell membranes, disrupting their function and leading to cell death.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives:
3-acetyl-7-hydroxy-2H-chromen-2-one: Lacks the hexyl group, which may affect its lipophilicity and biological activity.
7-hydroxy-4-methylcoumarin: Lacks both the acetyl and hexyl groups, resulting in different chemical and biological properties.
3-acetyl-6-methyl-7-hydroxy-2H-chromen-2-one: The presence of a methyl group instead of a hexyl group can influence its solubility and reactivity.
The unique structural features of this compound, such as the hexyl group, contribute to its distinct properties and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-acetyl-6-hexyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-4-5-6-7-12-8-13-9-14(11(2)18)17(20)21-16(13)10-15(12)19/h8-10,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAZGUZBSNPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2541078.png)
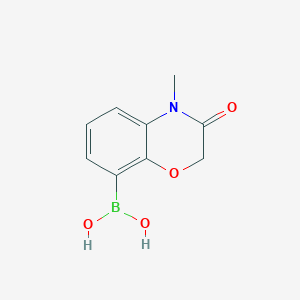
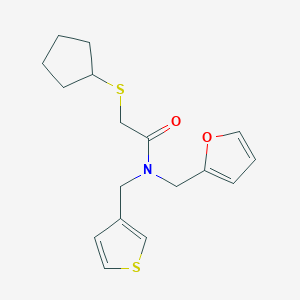
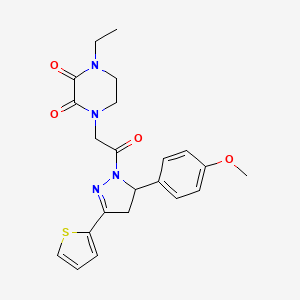
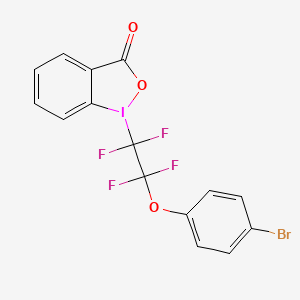
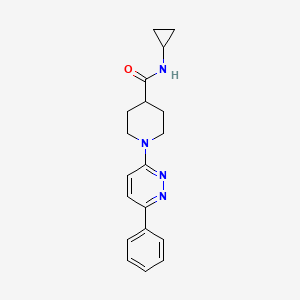

![1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2541092.png)
![N-(2-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2541095.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)
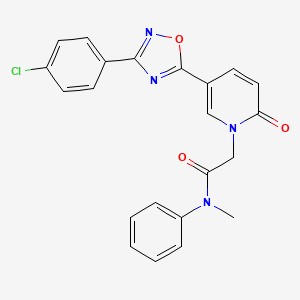
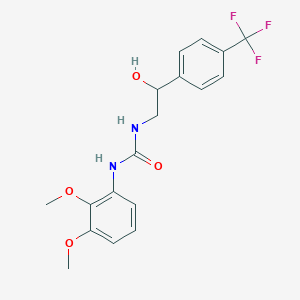
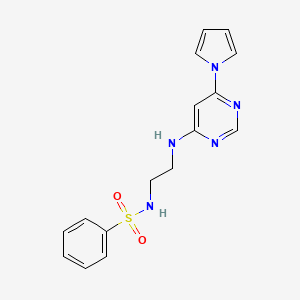
![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)
